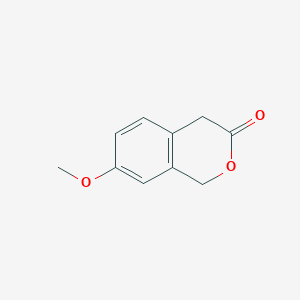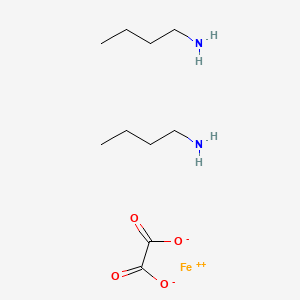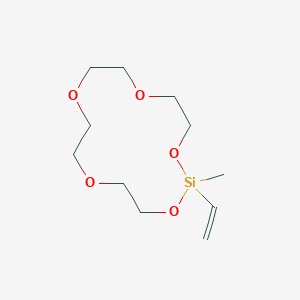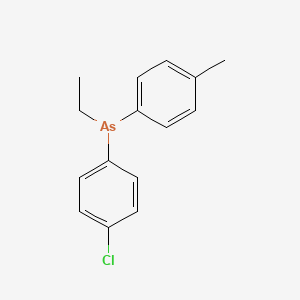
7-(methyloxy)-1,4-dihydro-3H-2-benzopyran-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- can be achieved through various synthetic routes. One common method involves the reaction of o-acylphenylacetic acid derivatives in acetic anhydride at elevated temperatures (around 140°C) . This reaction can be further optimized by using alternative reagents to improve the yield and efficiency of the synthesis.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with additional purification steps to ensure the desired purity and quality of the final product .
Análisis De Reacciones Químicas
3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the benzopyran ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in various chemical reactions.
Biology: This compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and microbial pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one: This compound has additional methoxy groups, which may enhance its biological activities.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one:
The uniqueness of 3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10O3 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
7-methoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C10H10O3/c1-12-9-3-2-7-5-10(11)13-6-8(7)4-9/h2-4H,5-6H2,1H3 |
Clave InChI |
OWUHPMNSCPFQPX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CC(=O)OC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)


![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)




